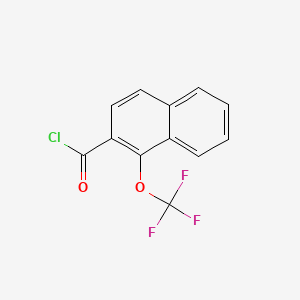

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride is a chemical compound with the molecular formula C12H6ClF3O2 and a molecular weight of 274.62 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further connected to a carbonyl chloride group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: It is explored for its potential use in drug development due to its unique chemical properties.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride can be compared with other trifluoromethoxy-containing compounds, such as trifluoromethoxybenzene and trifluoromethoxytoluene . These compounds share the trifluoromethoxy group but differ in their core structures and reactivity. The naphthalene ring in this compound provides unique electronic and steric properties, making it distinct from other similar compounds .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties, driven by the trifluoromethoxy group and the naphthalene ring, make it a valuable intermediate in various synthetic processes and research applications.

Biological Activity

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an antibacterial agent, its impact on enzyme inhibition, and its role in targeting specific cellular pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing naphthalene rings. For instance, naphthalene derivatives have been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Table 1: Antibacterial Activity Comparison of Naphthalene Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Naphthalene-2-sulfonic acid | 16 | Escherichia coli |

| 1-Naphthol | 64 | Pseudomonas aeruginosa |

MIC = Minimum Inhibitory Concentration

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes critical for bacterial survival. For example, it has been tested against β-lactamase enzymes, which confer antibiotic resistance. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access.

Case Study: Inhibition of β-lactamase

In vitro assays demonstrated that this compound had an IC50 value of approximately 0.5 µM against a common β-lactamase enzyme. This suggests that the compound could potentially restore the efficacy of β-lactam antibiotics when used in combination therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of naphthalene derivatives. Modifications to the trifluoromethoxy group or alterations in the carbonyl positioning can significantly impact potency and selectivity.

Table 2: SAR Analysis of Naphthalene Derivatives

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased solubility and bioavailability |

| Substitution at C3 position | Enhanced antibacterial potency |

| Alteration of carbonyl group | Variable effects on enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(trifluoromethoxy)naphthalene-2-carbonyl chloride, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using naphthalene derivatives and trifluoromethoxy-containing precursors. A common approach involves reacting 2-naphthol with trifluoromethylating agents (e.g., trifluoromethanesulfonyl chloride) under anhydrous conditions, followed by carbonyl chloride formation using phosgene or oxalyl chloride . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via 1H/19F NMR to confirm trifluoromethoxy and carbonyl chloride moieties. Purity >98% is achievable by recrystallization in dichloromethane/hexane mixtures .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess hydrolysis sensitivity by monitoring the compound in solvents like water, DMSO, and ethanol via 19F NMR over 24–72 hours. For storage, recommend anhydrous environments (argon atmosphere) at –20°C in amber vials to prevent photodegradation. Thermogravimetric analysis (TGA) can quantify thermal decomposition thresholds, which are critical for handling during high-temperature reactions .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conflicting toxicity results (e.g., hepatotoxicity vs. no observed effects) require systematic review frameworks. Use the Risk of Bias (RoB) tool (Table C-6/C-7) to evaluate study quality, focusing on dose randomization, outcome reporting, and species relevance . For mechanistic clarity, conduct in vitro assays (e.g., CYP450 inhibition in hepatocytes) paired with in vivo toxicokinetic profiling (plasma half-life, metabolite identification via LC-MS/MS). Cross-validate findings using human-relevant models like 3D liver spheroids .

Q. How can environmental persistence and degradation pathways of this compound be modeled?

- Methodological Answer : Apply OECD Guideline 307 to assess aerobic/anaerobic biodegradation in soil/water systems. Quantify half-lives using GC-MS or HPLC-UV and identify degradation products (e.g., naphthalene-2-carboxylic acid derivatives) via high-resolution mass spectrometry (HRMS). For photodegradation, simulate UV exposure (λ = 254–365 nm) and monitor trifluoromethoxy group stability via 19F NMR .

Q. What strategies elucidate interactions between this compound and DNA/RNA in mechanistic studies?

- Methodological Answer : Use electrophoretic mobility shift assays (EMSAs) to test DNA binding affinity. For RNA interactions, employ fluorescence quenching assays with SYBR Gold and confirm binding sites via SHAPE-MaP (Selective 2’-Hydroxyl Acylation and Primer Extension). Molecular dynamics simulations (AMBER/CHARMM force fields) can predict binding modes of the trifluoromethoxy group with nucleobases .

Properties

Molecular Formula |

C12H6ClF3O2 |

|---|---|

Molecular Weight |

274.62 g/mol |

IUPAC Name |

1-(trifluoromethoxy)naphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C12H6ClF3O2/c13-11(17)9-6-5-7-3-1-2-4-8(7)10(9)18-12(14,15)16/h1-6H |

InChI Key |

HICMUYRFYVSFTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.